1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid
Description
1-Allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid is a bifunctional piperidine derivative featuring orthogonal protecting groups: allyloxycarbonyl (Alloc) at the 1-position and 9-fluorenylmethyloxycarbonyl (Fmoc) at the 4-amino group. This compound is pivotal in peptide synthesis, particularly for κ-opioid receptor agonists, where selective deprotection strategies are essential .
Key Properties (inferred from analogs):
- Molecular formula: C₂₄H₂₅N₂O₆ (estimated based on structural analogs).
- Applications: Solid-phase peptide synthesis (SPPS), drug discovery for pain management .
- Deprotection: Alloc is removed via palladium-catalyzed cleavage, while Fmoc requires basic conditions (e.g., piperidine), enabling sequential synthesis .
Properties
Molecular Formula |
C25H26N2O6 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-prop-2-enoxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C25H26N2O6/c1-2-15-32-24(31)27-13-11-25(12-14-27,22(28)29)26-23(30)33-16-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-10,21H,1,11-16H2,(H,26,30)(H,28,29) |
InChI Key |
WBGRJKLEDZDCOI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Stepwise Protection of the Piperidine Core
The synthesis begins with the piperidine-4-carboxylic acid scaffold, where the amino and carboxyl groups require orthogonal protection. The fluorenylmethoxycarbonyl (Fmoc) group is introduced first due to its stability under acidic conditions and ease of removal via piperidine treatment. This is achieved by reacting piperidine-4-carboxylic acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction typically proceeds at 0–25°C in dichloromethane (DCM) or tetrahydrofuran (THF), yielding 1-Fmoc-piperidine-4-carboxylic acid with >85% purity.
Subsequent protection of the secondary amine with the allyloxycarbonyl (Alloc) group involves treating the intermediate with allyl chloroformate under inert atmospheres. This step requires careful pH control (pH 8–9) to avoid premature deprotection of the Fmoc group. The use of N,N-diisopropylethylamine (DIPEA) as a base in anhydrous DCM ensures optimal yields (70–80%).
Carboxyl Group Activation and Functionalization
The carboxylic acid moiety is activated using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), coupled with hydroxybenzotriazole (HOBt) to suppress racemization. This step is critical for subsequent amide bond formation or esterification. For industrial-scale production, mixed anhydride methods employing isobutyl chloroformate offer cost-effective alternatives.
Comparative Analysis of Protecting Group Strategies
Stability and Compatibility
The Fmoc group’s base-labile nature contrasts with the acid-labile tert-butoxycarbonyl (Boc) group, making it preferable for sequential protection workflows. However, the Alloc group’s orthogonal stability under mild acidic conditions allows selective deprotection using palladium(0) catalysts without affecting Fmoc.
Table 1: Protecting Group Properties
| Group | Stability | Deprotection Method | Compatibility with Piperidine Core |
|---|---|---|---|
| Fmoc | Base-labile | 20% Piperidine/DMF | High (no ring opening) |
| Alloc | Acid-stable | Pd(0)/Morpholine | Moderate (steric hindrance) |
| Boc | Acid-labile | TFA/DCM | Low (risk of N-alkylation) |
Data derived from comparative studies of analogous piperidine derivatives.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Industrial-Scale Production Challenges
Purification and Yield Optimization
Industrial synthesis faces challenges in separating diastereomers due to the piperidine ring’s conformational flexibility. High-performance liquid chromatography (HPLC) with C18 columns and isocratic elution (acetonitrile/water with 0.1% trifluoroacetic acid) resolves this, albeit at elevated costs.
Recent Advances in Methodology
Enzymatic Deprotection
Recent studies propose using lipase-based catalysts for Alloc removal under aqueous conditions, eliminating the need for palladium catalysts. This approach reduces metal contamination risks in pharmaceutical applications.
Solid-Phase Synthesis Adaptations
Adapting the protocol for solid-phase peptide synthesis (SPPS) enables parallel synthesis of derivatives. The Fmoc group’s compatibility with SPPS resins (e.g., Wang resin) facilitates automated production.
Chemical Reactions Analysis
Types of Reactions
1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the allyloxycarbonyl or fluorenylmethoxycarbonyl groups are replaced by other nucleophiles.
Deprotection Reactions: The protective groups (allyloxycarbonyl and fluorenylmethoxycarbonyl) can be removed under specific conditions to yield the free amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: The removal of the protective groups is often achieved using acids like trifluoroacetic acid (TFA) or bases like piperidine.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or deprotection conditions used. For example, deprotection with TFA yields the free amine and carboxylic acid derivatives .
Scientific Research Applications
1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of complex peptides and proteins.
Medicinal Chemistry: In the development of novel therapeutic agents and drug candidates.
Biological Studies: As a tool for studying protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid involves its role as a protective group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amine functionality, preventing unwanted side reactions during peptide chain elongation . The allyloxycarbonyl (Alloc) group serves a similar protective function for the carboxylic acid group . These protective groups can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides .
Comparison with Similar Compounds
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(tert-butyloxycarbonyl)]piperidine-4-carboxylic Acid (CAS 183673-66-7)
- Molecular formula : C₂₆H₃₀N₂O₆ .
- Molecular weight : 466.53 g/mol.
- Protecting groups : Boc (tert-butyloxycarbonyl) instead of Alloc.
- Properties :
- Applications : Synthesis of peptide amides targeting κ-opioid receptors .
| Parameter | Alloc-Fmoc Compound | Boc-Fmoc Compound |
|---|---|---|
| Protecting Group Removal | Pd(0)/nucleophile | Acid (TFA) |
| Melting Point | ~70–75°C (estimated) | 80–82°C |
| Solubility | Moderate in DMF/DCM | Similar |
| Synthetic Utility | Orthogonal deprotection | Acid-sensitive contexts |
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic Acid (CAS 148928-15-8)
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic Acid (CAS 2219379-46-9)
Functional Group Analysis
Allyloxycarbonyl (Alloc) vs. tert-Butoxycarbonyl (Boc)
- Alloc :
- Boc :
Fmoc Group Consistency
- Both Alloc and Boc analogs retain Fmoc at the 4-amino position, ensuring compatibility with standard SPPS protocols .
Commercial Availability and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
